Tert-butyl pivalate
Overview
Description
Tert-butyl pivalate (TBP) is an organic compound that belongs to the class of esters. It is a colorless and odorless liquid, with a molecular formula of C10H20O2. TBP is a derivative of pivalic acid and is widely used in the synthesis of organic compounds, as well as in a variety of scientific and industrial applications.
Scientific Research Applications
1. Chemical Synthesis and Process Improvement
Tert-butyl pivalate is used in chemical synthesis processes. For instance, it is involved in the safe and continuous synthesis of tert-butyl peroxy pivalate, an organic peroxide, in a microreactor. This process uses segmented and dispersed flow regimes to manage instabilities caused by low interfacial tension and heat of reaction, thereby improving droplet formation and reaction performance (Illg et al., 2011).
2. Environmental Applications
The compound has applications in environmental contexts. For example, it has been studied as part of the Koch carbonylation of Methyl tert-butyl ether (MTBE), a gasoline additive with environmental concerns. The production of methyl pivalate via this method can yield a fluid with lower ozone-forming potential compared to other solvents (Haubein et al., 2004).
3. Biological and Microbial Applications
In the biological domain, pivalic acid, closely related to this compound, is used as a starter unit in fatty acid and antibiotic biosynthesis in various bacterial species. This shows its significance in microbial metabolic processes (Řezanka et al., 2011).
4. Material Science and Polymer Research
This compound is also relevant in material science, particularly in the synthesis of polymers and coordination polymers. For instance, copper(I) pivalate forms a coordination polymer with unique structural properties, demonstrating the compound's potential in creating novel materials (Sugiura et al., 2006).
5. Analytical Chemistry Techniques
Moreover, it's used in developing analytical methods for organic peroxide systems. The development of iodometric titration and reverse-phase high-performance liquid chromatography methods for the analysis of tert-butyl peroxypivalate highlights its role in refining analytical chemistry techniques (Illg et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.
Mechanism of Action
Target of Action
Tert-butyl pivalate, also known as 2-Methyl-2-propanyl pivalate , is primarily used as a pharmaceutical intermediate . It is a pivalic acid ester, and these esters are often used as protecting groups in organic synthesis .
Mode of Action
This compound interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. The acylation of alcohols with acid anhydrides is catalyzed by various catalysts, and the resulting products are esters . This compound can be used to acylate alcohols, amines, and thiols .
Biochemical Pathways
The tert-butyl group in this compound has unique reactivity patterns due to its crowded nature . This reactivity is utilized in various chemical transformations and is implicated in biosynthetic and biodegradation pathways . For instance, the reaction of different esters, thioesters, and amides derived from pivalic acid with an excess of lithium and a catalytic amount of naphthalene leads to the corresponding alcohols, thiols, and amines, respectively, through a reductive non-hydrolytic procedure .
Pharmacokinetics
Over 90% of 18F-fluoropivalate was present in plasma at 60 minutes post-injection, suggesting good bioavailability . .
Result of Action
The primary result of the action of this compound is the formation of esters through acylation . These esters can then participate in further chemical reactions, depending on the specific context and conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structural flexibility within the coordination polyhedron MO6 was found to increase along the series Al → Ga → In → Tl . Additionally, this compound has been identified as a potential target solvent from trends in Hansen solubility parameters and known physical properties . It has shown potential to replace traditional, hazardous, volatile, non-polar solvents such as toluene .
Biochemical Analysis
Biochemical Properties
Tert-butyl pivalate is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H
Cellular Effects
A related compound, 18F-fluoropivalate, has been used as a tracer for imaging short-chain fatty acid metabolism . This suggests that this compound may also interact with cellular processes related to fatty acid metabolism.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of pivalic acid, given that it is a derivative of this compound. Pivalic acid is an essential nutrient for cell growth and proliferation .
properties
IUPAC Name |
tert-butyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFNALHLRWIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333947 | |
Record name | tert-butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16474-43-4 | |
Record name | tert-butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?
A1: this compound, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In this compound, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, this compound would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []
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